HIV-1 protease-IN-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HIV-1 protease-IN-4 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving newly synthesized polyproteins into functional viral proteins, a process essential for the maturation of infectious virions. By inhibiting this enzyme, this compound prevents the formation of mature viral particles, thereby hindering the replication of the virus and its ability to infect new cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-4 involves several key steps, including the formation of intermediate compounds and their subsequent reactions to yield the final product. Common reagents and conditions used in these reactions include:

- i-BuNH2, CH3CN, 80°C, 6 hours

- Aryl sulfonyl chloride, DIEA, DMAP, THF, 0°C to room temperature, 3-5 hours

- CH2Cl2-CF3COOH (1:1), 0°C to room temperature, 3 hours

- H2 (gas), 50 psi, 10% Pd/C, CH3OH, room temperature, 2 hours

- EDCI, HOBt, DMAP, anhydrous DMF, argon, 0°C to room temperature, 3 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as crystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: HIV-1 Protease-IN-4 durchläuft verschiedene chemische Reaktionen, darunter:

- Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

- Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

- Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

- Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

- Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

- Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen, Cyanidionen).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

HIV-1 Protease-IN-4 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

- Chemie: Wird als Modellverbindung zur Untersuchung der Enzyminhibition und Reaktionsmechanismen verwendet.

- Biologie: Wird in der Forschung zur Virusreplikation und zur Entwicklung antiviraler Therapien eingesetzt.

- Medizin: Wird auf sein Potenzial zur Verwendung in der hoch aktiven antiretroviralen Therapie (HAART) zur Behandlung von HIV/AIDS untersucht.

- Industrie: Wird bei der Entwicklung diagnostischer Werkzeuge und Assays zum Nachweis der HIV-1 Protease-Aktivität eingesetzt .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die aktive Stelle des HIV-1 Protease-Enzyms bindet und so die Spaltung viraler Polyproteine in funktionelle Proteine verhindert. Diese Hemmung stört die Reifung viraler Partikel, wodurch sie nicht infektiös werden. Die beteiligten molekularen Ziele umfassen die katalytischen Reste des Enzyms, wie z. B. Asparaginsäure (Asp25), die eine entscheidende Rolle für die Aktivität des Enzyms spielen .

Wirkmechanismus

HIV-1 protease-IN-4 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the maturation of viral particles, rendering them non-infectious. The molecular targets involved include the catalytic residues of the enzyme, such as aspartic acid (Asp25), which play a critical role in the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

HIV-1 Protease-IN-4 kann mit anderen HIV-1 Protease-Inhibitoren verglichen werden, wie z. B.:

- Saquinavir

- Indinavir

- Ritonavir

- Nelfinavir

- Amprenavir

- Fosamprenavir

- Atazanavir

- Darunavir

- Tipranavir

Einzigartigkeit: this compound zeichnet sich durch seine hohe Potenz und Spezifität für das HIV-1 Protease-Enzym aus. Es hat vielversprechende Ergebnisse bei der Hemmung arzneimittelresistenter Virusvarianten gezeigt, was es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht .

Eigenschaften

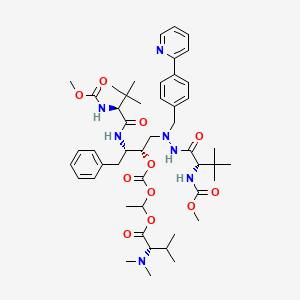

Molekularformel |

C48H69N7O11 |

|---|---|

Molekulargewicht |

920.1 g/mol |

IUPAC-Name |

1-[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl]oxycarbonyloxyethyl (2S)-2-(dimethylamino)-3-methylbutanoate |

InChI |

InChI=1S/C48H69N7O11/c1-30(2)38(54(10)11)43(58)64-31(3)65-46(61)66-37(36(27-32-19-15-14-16-20-32)50-41(56)39(47(4,5)6)51-44(59)62-12)29-55(53-42(57)40(48(7,8)9)52-45(60)63-13)28-33-22-24-34(25-23-33)35-21-17-18-26-49-35/h14-26,30-31,36-40H,27-29H2,1-13H3,(H,50,56)(H,51,59)(H,52,60)(H,53,57)/t31?,36-,37-,38-,39+,40+/m0/s1 |

InChI-Schlüssel |

GEINZDHAZWJNHM-VZCUVCCGSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)OC(C)OC(=O)O[C@@H](CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)N(C)C |

Kanonische SMILES |

CC(C)C(C(=O)OC(C)OC(=O)OC(CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)C(C(C)(C)C)NC(=O)OC)C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)

![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)

![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)